molecular formula C6H7N3O4S B1381735 2-Amino-6-nitrobenzenesulfonamide CAS No. 1261676-63-4

2-Amino-6-nitrobenzenesulfonamide

Cat. No. B1381735
CAS RN: 1261676-63-4
M. Wt: 217.21 g/mol
InChI Key: NEQFWNDHTRMCKT-UHFFFAOYSA-N
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Description

2-Amino-6-nitrobenzenesulfonamide is a type of sulfonamide, which is an important class of synthetic antimicrobial drugs . Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .


Synthesis Analysis

The synthesis of 2-Amino-6-nitrobenzenesulfonamide could potentially involve the Mitsunobu reaction , which is the dehydrative coupling of a primary or secondary alcohol to a pronucleophile (NuH), mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine .


Chemical Reactions Analysis

The Mitsunobu reaction is a key chemical reaction involved in the synthesis of 2-Amino-6-nitrobenzenesulfonamide . This reaction involves the dehydrative coupling of a primary or secondary alcohol to a pronucleophile .

Scientific Research Applications

Synthesis of Nitrogenous Heterocycles

2-Amino-6-nitrobenzenesulfonamide serves as an advanced intermediate in the synthesis of various nitrogenous heterocycles. These heterocyclic scaffolds are considered privileged structures in medicinal chemistry due to their presence in numerous bioactive molecules .

Antibacterial Applications

Sulfonamides, including derivatives like 2-Amino-6-nitrobenzenesulfonamide, exhibit antibacterial properties by inhibiting enzymes such as dihydropteroate synthetase. This action is crucial in treating bacterial infections by hindering the synthesis of folic acid in bacteria .

Safety and Hazards

2-Amino-6-nitrobenzenesulfonamide may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, mucous membrane, and upper respiratory tract irritation . When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, NOx, and SOx .

Mechanism of Action

Target of Action

2-Amino-6-nitrobenzenesulfonamide, also known as 2-amino-6-nitrobenzene-1-sulfonamide, is a compound that has been used in the synthesis of diverse nitrogenous heterocycles . It is an integral component of numerous drugs and is used as a protecting/activating agent for the selective alkylation of primary amines .

Mode of Action

The compound acts as an intramolecular arylation agent and is used in the synthesis of C- and N- aryl derivatives for the creation of diverse heterocycles . It is also used as a source of C/N-arylation via the formation of a C-C or C-N bond .

Biochemical Pathways

The compound is involved in the synthesis of fused nitrogenous heterocycles . It is used in the solid-phase synthesis of heterocycles such as 4,7,8-trisubstituted 1,2,3,4-tetrahydrobenzo[e][1,4]diazepin-5-ones .

Pharmacokinetics

As a sulfonamide derivative, it may share some characteristics with other sulfonamides, which are generally well-absorbed orally and widely distributed in the body .

Result of Action

The result of the action of 2-Amino-6-nitrobenzenesulfonamide is the production of diverse nitrogenous heterocycles . These heterocycles are integral components of numerous drugs and have various therapeutic applications .

Action Environment

The action of 2-Amino-6-nitrobenzenesulfonamide can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of the compound in the synthesis of heterocycles . .

properties

IUPAC Name

2-amino-6-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H,7H2,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQFWNDHTRMCKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-nitrobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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